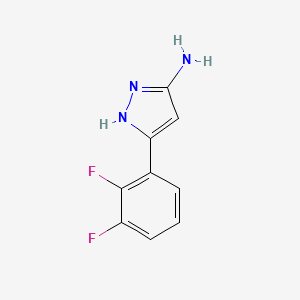

3-(2,3-difluorophenyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,3-difluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYQJBWUGLKJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2,3-difluorophenyl)-1H-pyrazol-5-amine CAS number search

This guide provides an in-depth technical analysis of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine , a critical heterocyclic building block in medicinal chemistry.[1][2][3]

Part 1: Identity & Physicochemical Characterization[1][4]

Compound Identity:

-

Synonyms: 5-(2,3-Difluorophenyl)-1H-pyrazol-3-amine; 3-Amino-5-(2,3-difluorophenyl)pyrazole[1][2][3]

-

Molecular Formula: C

H -

Molecular Weight: 195.17 g/mol [8]

Structural Tautomerism: Aminopyrazoles exhibit annular tautomerism, existing in equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][2][3] In solution, the population of each tautomer depends on solvent polarity and hydrogen bonding capacity.[1][2][3] For this specific compound, the 3-(2,3-difluorophenyl) substituent influences the electronic environment, but both tautomers are chemically relevant for binding interactions (e.g., in kinase hinge regions).[1][3]

Figure 1: Tautomeric equilibrium of the aminopyrazole core, critical for molecular recognition.[1][3]

Part 2: Synthetic Methodology

The synthesis of this compound follows a convergent two-step protocol. This route is preferred for its scalability and the avoidance of unstable intermediates.[1][2]

Step 1: Formation of the -Ketonitrile Precursor

The first step involves the condensation of a 2,3-difluorobenzoic acid derivative (usually the methyl ester) with acetonitrile under basic conditions.[1][2][3]

-

Reagents: Methyl 2,3-difluorobenzoate, Acetonitrile (CH

CN), Strong Base (NaH or LDA).[1][3] -

Solvent: Anhydrous THF.

-

Conditions: 0°C to Reflux, inert atmosphere (N

). -

Mechanism: Deprotonation of acetonitrile generates the cyanomethyl carbanion (

CH

Step 2: Cyclocondensation with Hydrazine

The

-

Reagents: 3-(2,3-difluorophenyl)-3-oxopropanenitrile, Hydrazine hydrate (N

H -

Conditions: Reflux (70-80°C) for 2-6 hours.

-

Purification: Recrystallization from ethanol/water or column chromatography.[1][2]

Figure 2: Synthetic pathway from 2,3-difluorobenzoic acid ester to the target aminopyrazole.[1][3][9]

Part 3: Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors.[1][3] The 3-aminopyrazole motif functions as a hinge-binding element, mimicking the adenine ring of ATP.[1][2][3]

Kinase Inhibition (FGFR, CDK, p38 MAPK)

The 2,3-difluoro substitution pattern provides specific steric and electronic properties that differentiate it from the more common 2,4- or 2,6-difluoro analogs.[1][3]

-

Binding Mode: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (N-H) acts as a hydrogen bond donor.[1][3] This D-A (Donor-Acceptor) motif is complementary to the backbone carbonyl and amide NH of the kinase hinge region.[1][2][3]

-

Selectivity: The ortho-fluorine atoms (2,3-position) induce a twisted conformation of the phenyl ring relative to the pyrazole, which can improve selectivity by filling specific hydrophobic pockets (e.g., the gatekeeper region) in kinases like Fibroblast Growth Factor Receptor (FGFR) .[1][3]

Fragment-Based Drug Design (FBDD)

With a molecular weight of <200 Da and high ligand efficiency, CAS 1384537-81-8 is an ideal fragment for screening libraries.[1][2][3] It can be elaborated at the:

-

N1-position: Alkylation/arylation to reach the solvent-exposed region.[1][2][3]

-

Exocyclic Amine: Amide coupling to extend into the back pocket of the enzyme.[1][2]

Table 1: Comparative Properties of Difluorophenyl Aminopyrazoles

| Substitution Pattern | Key Electronic Feature | Common Target Class |

| 2,3-Difluoro (This Compound) | Asymmetric electron withdrawal; unique steric twist | FGFR, p38 MAPK |

| 2,4-Difluoro | Para-fluorine blocks metabolism; strong deactivation | CDK, Aurora Kinase |

| 2,6-Difluoro | Symmetric steric bulk; forces orthogonality | JAK, ALK Inhibitors |

Part 4: Safety & Handling

GHS Classification (Predicted):

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3]

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Reagentia. (n.d.).[1][2][7] this compound Product Page. Retrieved from [1][3]

-

Bide Pharm. (n.d.).[1][2] Product Analysis: CAS 1384537-81-8. Retrieved from [1][3]

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for Aminopyrazoles. Retrieved from [1][3]

-

Foloppe, N., et al. (2006).[1][3][9] Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns of 3-Aminopyrazoles. Bioorganic & Medicinal Chemistry. (General reference for scaffold utility).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. 5-(3-Fluoro-4-methylphenyl)-1H-pyrazol-3-amine hydrochloride-毕得医药 [bidepharm.com]

- 6. This compound (1 x 1 g) | Alchimica [shop.alchimica.sk]

- 7. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 8. 1226595-83-0|1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine, a heterocyclic compound built upon the medicinally significant pyrazole scaffold. While direct studies on this specific molecule are emerging, this document synthesizes extensive data from structurally analogous compounds to build a robust predictive profile of its therapeutic potential. We delve into the versatile synthetic routes, explore its probable primary mechanism of action as a kinase inhibitor, and detail its potential as an anti-inflammatory and anti-proliferative agent. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, structure-activity relationships, and the underlying causality of its predicted biological effects. Included are detailed signaling pathway diagrams, experimental workflows, and a step-by-step protocol for evaluating cytotoxic activity, providing a solid foundation for future investigation.

Introduction: The Pyrazole Scaffold and the Promise of a Novel Derivative

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its derivatives are integral components of numerous approved pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The compound this compound incorporates three key structural features that suggest significant therapeutic potential:

-

The 1H-Pyrazol-5-amine Core: The arrangement of nitrogen atoms and the exocyclic amino group creates a potent hydrogen bond donor-acceptor motif. This feature is critical for interacting with the hinge region of the ATP-binding pocket of many protein kinases, a common mechanism for kinase inhibition.[2]

-

The 3-Aryl Substitution: The presence of a phenyl ring at the 3-position provides a vector for modifying compound properties. It can engage in hydrophobic and π-stacking interactions within target binding sites, influencing potency and selectivity.

-

The 2,3-Difluoro Substitution: The incorporation of fluorine atoms onto the phenyl ring is a well-established strategy in drug design. Fluorine can enhance binding affinity through electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the compound's physicochemical properties such as lipophilicity and pKa, thereby improving its pharmacokinetic profile.

This guide will therefore explore the biological landscape of this compound by leveraging the extensive knowledge base of its chemical class to predict its function and guide its development.

Synthesis and Characterization

The synthesis of 3-aryl-1H-pyrazol-5-amines is most effectively achieved through the condensation of a β-ketonitrile with hydrazine hydrate.[4] This versatile and high-yielding reaction forms the pyrazole core in a single, efficient step.

Synthetic Scheme:

Caption: General synthesis of this compound.

Causality of Experimental Choices: The reaction is typically conducted in a protic solvent like ethanol under reflux conditions. Ethanol serves as an excellent solvent for both reactants, and the elevated temperature provides the necessary activation energy for the initial nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile carbon and subsequent dehydration to form the aromatic pyrazole ring.[4]

Characterization: The identity and purity of the final compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=N stretches.

Predicted Biological Activities and Mechanisms of Action

The structural features of this compound strongly suggest its primary mode of action will be through the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[2]

Kinase Inhibition: A High-Probability Target

Pyrazole derivatives are well-documented as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3] They function primarily as ATP-competitive inhibitors, where the pyrazole core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the "hinge" region of the enzyme's active site.

3.1.1. p38 MAP Kinase and Anti-inflammatory Potential

The p38 MAPK signaling pathway is a key mediator of the inflammatory response.[5][6] It is activated by environmental stresses and inflammatory cytokines, leading to the downstream production of other pro-inflammatory cytokines like TNF-α and IL-6.[6] A closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase. The 5-amino group of the pyrazole was found to form a unique hydrogen bond within the ATP binding pocket, contributing to its high selectivity. Given this precedent, this compound is a strong candidate for p38 MAPK inhibition and, consequently, for development as an anti-inflammatory agent.

Caption: Predicted inhibition of the p38 MAPK signaling pathway.

3.1.2. Receptor Tyrosine Kinase (RTK) Inhibition and Anti-proliferative Activity

RTKs such as EGFR and Fibroblast Growth Factor Receptors (FGFRs) are frequently mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation and survival.[7][8] The EGFR signaling pathway, in particular, activates downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to tumor growth.[9][10] Numerous pyrazole-based molecules have been developed as potent inhibitors of these RTKs.[1][11] For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were recently designed as pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against both wild-type and mutated FGFRs.[11] This highlights the adaptability of the aminopyrazole scaffold for targeting oncogenic kinases.

Caption: Predicted inhibition of a Receptor Tyrosine Kinase pathway.

Quantitative Data from Analogous Compounds

To contextualize the potential potency of this compound, the following table summarizes the anti-proliferative activities of various pyrazole derivatives against human cancer cell lines, as reported in the literature.

| Compound Class | Target Cell Line | Activity (IC₅₀) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast Cancer) | 0.25 µM | [1] |

| Fused Pyrazole Derivative | HepG2 (Liver Cancer) | 0.71 µM | [1] |

| 5-Amino-1H-pyrazole-4-carboxamide | NCI-H520 (Lung Cancer) | 19 nM | [11] |

| 5-Amino-1H-pyrazole-4-carboxamide | SNU-16 (Gastric Cancer) | 59 nM | [11] |

| Pyrazole-based Hybrid Heteroaromatic | A549 (Lung Cancer) | 42.79 µM | [1] |

This table demonstrates the broad range of potencies achievable with the pyrazole scaffold, from nanomolar to micromolar, depending on the specific substitutions and the biological target.

Experimental Protocol: Evaluating Anti-proliferative Activity

To empirically determine the anticancer potential of this compound, a foundational experiment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable, self-validating system for assessing cell viability.[12]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal compared to an untreated control indicates a reduction in cell viability, or cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology

-

Cell Plating:

-

Harvest cancer cells (e.g., A549 lung carcinoma) during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.

-

Dilute the cells in complete culture medium to a final density of 5,000-10,000 cells per 100 µL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

-

Include control wells containing medium only (no cells) for background subtraction.

-

Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for testing (e.g., ranging from 0.01 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control wells (containing the same percentage of DMSO as the highest compound concentration).

-

Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12]

-

Add 10 µL of the MTT solution to each well, including controls.[14]

-

Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will become visible in viable cells upon microscopic examination.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]

-

Gently mix the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[12]

-

Measure the absorbance (optical density) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[13]

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blanks from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion and Future Directions

Based on a comprehensive analysis of its structural class, This compound emerges as a promising candidate for drug discovery and development. Its aminopyrazole core provides a validated pharmacophore for potent kinase inhibition, while the difluorophenyl moiety is anticipated to confer favorable pharmacokinetic properties. The most probable biological activities are potent anti-proliferative effects against cancer cell lines, driven by the inhibition of key oncogenic kinases like EGFR or FGFR, and significant anti-inflammatory activity through the modulation of the p38 MAPK pathway.

Future research should be directed towards:

-

Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile and identify primary targets.

-

In Vitro ADME Studies: Assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability to predict its drug-like properties.

-

In Vivo Efficacy Studies: Evaluating the compound in established animal models of cancer and/or inflammatory disease to confirm its therapeutic potential in a physiological context.

-

Lead Optimization: Undertaking further synthetic modifications of the scaffold to improve potency, selectivity, and pharmacokinetic parameters based on initial findings.

This guide provides the foundational knowledge and experimental framework necessary to unlock the full therapeutic potential of this promising molecule.

References

-

Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(12), 2888. Available at: [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4939. Available at: [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

-

Khan, I., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(8), 685-700. Available at: [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

-

QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]

-

Saha, A., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 5(1), 1-22. Available at: [Link]

-

Sino Biological. (n.d.). P38 MAPK Signaling Pathway. Retrieved from [Link]

-

Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment, 121(2), 287-298. Available at: [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6432. Available at: [Link]

-

Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3). Available at: [Link]

-

Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Al-Awady, M. I., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-89. Available at: [Link]

-

Elmaaty, A. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 181-201. Available at: [Link]

-

Guchhait, S. K., & Chaudhary, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1-32. Available at: [Link]

-

Guchhait, S. K., & Chaudhary, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1-32. Available at: [Link]

-

Dorn, H., & Zubek, A. (1971). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 51, 11. Available at: [Link]

-

Ellermann, M., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 25(24), 5917. Available at: [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116564. Available at: [Link]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available at: [Link]

-

Karimi-Jafari, M. H., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 46(34), 16429-16440. Available at: [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. assaygenie.com [assaygenie.com]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to Aminopyrazole Derivatives as Kinase Inhibitor Building Blocks

Introduction: The Strategic Value of the Aminopyrazole Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small-molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases.[3][4] Within the medicinal chemist's arsenal, certain molecular frameworks, known as "privileged scaffolds," consistently appear in successful drug candidates due to their inherent ability to bind to specific biological targets.[5][6] The aminopyrazole core is a quintessential example of such a scaffold, demonstrating remarkable utility as a foundational building block for potent and selective kinase inhibitors.[1][6]

The power of the aminopyrazole scaffold lies in its function as an efficient "hinge-binder."[5][7] The ATP-binding site of a kinase is characterized by a "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. The aminopyrazole core, with its strategically positioned nitrogen atoms and amino substituent, masterfully mimics this interaction, forming a triad of hydrogen bonds that anchor the inhibitor within the active site.[7] This bioisosteric replacement of the adenine moiety provides a stable, high-affinity anchor point, from which chemists can build out substitutions to target adjacent hydrophobic and solvent-exposed regions, thereby achieving both potency and selectivity.[7][8]

This guide provides a technical deep-dive into the aminopyrazole scaffold, intended for researchers and drug development professionals. We will explore the causality behind its synthetic routes, dissect its structure-activity relationships (SAR), provide validated experimental protocols for its evaluation, and examine its successful application in clinically relevant molecules.

Section 1: Synthesis of the Aminopyrazole Core - Building the Foundation

The synthetic accessibility of a scaffold is paramount for its utility in medicinal chemistry, as it dictates the feasibility of creating diverse chemical libraries for SAR exploration. Aminopyrazole derivatives are readily synthesized through several robust and well-established chemical reactions.

Core Synthesis via Condensation Reactions

A prevalent and versatile method for constructing the substituted pyrazole ring is through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with a hydrazine derivative.[9][10][11] The choice of starting materials allows for the direct installation of desired substituents at various positions on the pyrazole ring.

Rationale for Method Selection: This approach is favored for its operational simplicity, broad substrate scope, and the commercial availability of diverse starting materials. It allows for a modular assembly of the core, which is ideal for library synthesis. For instance, using a substituted hydrazine allows for immediate installation of the N1-substituent, while the choice of the dicarbonyl component dictates the substituents at positions 3 and 5.

Featured Protocol: General Synthesis of a 3-Amino-5-Substituted Pyrazole

This protocol describes a common two-step sequence involving the formation of a β-ketonitrile followed by cyclization with hydrazine.

Step 1: Synthesis of the β-Ketonitrile Intermediate

-

Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add the desired ester (1.0 eq) dropwise, followed by the dropwise addition of the desired nitrile (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by pouring it into ice-cold water and acidifying with dilute HCl to a pH of ~5-6. The resulting precipitate (the β-ketonitrile) is collected by filtration, washed with cold water, and dried under vacuum.

-

Causality Insight: The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon of the nitrile, generating the nucleophile for the Claisen-like condensation with the ester. Acidification is critical to protonate the resulting enolate and precipitate the neutral product.

-

Step 2: Cyclization to form the Aminopyrazole Ring

-

Setup: Dissolve the β-ketonitrile (1.0 eq) from Step 1 in ethanol or acetic acid. Add hydrazine hydrate (1.2 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up & Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel or by recrystallization to yield the final 3-aminopyrazole product.

-

Causality Insight: The acidic conditions of acetic acid or the heat of reflux catalyze the condensation and subsequent intramolecular cyclization. Hydrazine acts as the dinucleophile, first forming a hydrazone and then attacking the nitrile to close the ring and form the aminopyrazole after tautomerization.

-

Below is a workflow diagram illustrating this common synthetic pathway.

Caption: General workflow for the synthesis of 3-aminopyrazole derivatives.

Section 2: Mechanism of Action & Structure-Activity Relationships (SAR)

The defining feature of aminopyrazole inhibitors is their interaction with the kinase hinge region.[7][12] The exocyclic amino group and the adjacent pyrazole nitrogen (N2) act as hydrogen bond donors, while the pyridine-like pyrazole nitrogen (N1) acts as a hydrogen bond acceptor.[1][7] This pattern perfectly complements the hydrogen bond donor/acceptor pattern of the kinase hinge backbone, forming a stable complex.

Caption: Aminopyrazole core forming key hydrogen bonds with the kinase hinge.

Dissecting Structure-Activity Relationships

Once anchored to the hinge, the substituents on the aminopyrazole ring dictate the inhibitor's potency and selectivity. SAR studies systematically modify these positions to optimize interactions with adjacent pockets.[7][8][13][14]

-

N1-Position: Substituents here are often directed towards the solvent-exposed region or a hydrophobic "selectivity pocket."[8] Large, hydrophobic groups, often aryl or cycloalkyl moieties, are commonly installed here to enhance potency. For example, in JNK3 inhibitors, N-linked phenyl structures were found to better occupy the active site compared to other scaffolds, contributing to selectivity over the related p38 kinase.[8][13]

-

C5-Position: This position is often directed towards a hydrophobic pocket. Small alkyl groups like methyl or cyclopropyl can improve potency and metabolic stability.[12][15] In the development of FGFR inhibitors, modifying the C5-position with small aliphatic groups provided a significant boost in potency against both wild-type and gatekeeper mutant enzymes.[16]

-

C4-Position: This position typically points towards the solvent-exposed region. It is a key vector for attaching larger chemical groups designed to improve pharmacokinetic properties (e.g., solubility, cell permeability) or to engage with surface residues for enhanced selectivity.

Quantitative SAR Data Example: JNK3 Inhibitors

The following table summarizes hypothetical SAR data for a series of aminopyrazole-based JNK3 inhibitors, illustrating the impact of substitutions at key positions.

| Compound ID | N1-Substituent (R1) | C5-Substituent (R2) | JNK3 IC50 (nM)[8][13] | p38 IC50 (nM)[8][13] | Selectivity (p38/JNK3) |

| A-1 | Phenyl | Methyl | 50 | >20,000 | >400 |

| A-2 | 3-Chlorophenyl | Methyl | 15 | >20,000 | >1333 |

| A-3 | Phenyl | Cyclopropyl | 25 | >20,000 | >800 |

| A-4 | Phenyl | Hydrogen | 250 | 15,000 | 60 |

| A-5 | Cyclohexyl | Methyl | 80 | >20,000 | >250 |

Data is illustrative, based on principles described in cited literature.[8][13]

Analysis of SAR:

-

Impact of R1: Adding a chlorine atom to the phenyl ring (A-2 vs. A-1) improves potency, likely due to favorable interactions in the hydrophobic pocket. Changing the aryl group to a non-planar cyclohexyl group (A-5) decreases potency, highlighting the importance of the planar phenyl structure for optimal binding in JNK3.[8][13]

-

Impact of R2: The presence of a small alkyl group at C5 is critical for potency (compare A-1 vs. A-4). This demonstrates the importance of engaging the adjacent hydrophobic pocket.

Section 3: Experimental Evaluation - From Biochemical Potency to Cellular Efficacy

Validating a kinase inhibitor requires a multi-pronged approach, progressing from simple biochemical assays to more complex cell-based systems.[17][18] This cascade ensures that a compound not only inhibits the isolated enzyme but also engages its target in a physiological context and elicits the desired downstream biological effect.[19][20]

Primary Screening: Biochemical Assays

Biochemical assays measure the direct interaction of an inhibitor with its purified kinase target.[2][17] They are essential for determining intrinsic potency (e.g., IC50) and are well-suited for high-throughput screening (HTS).[21]

Common Platforms:

-

Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³³P-ATP) and directly measure the incorporation of the radioactive phosphate onto a substrate.[2][]

-

Fluorescence/Luminescence-Based Assays: These non-radioactive formats are more common in HTS.[21] Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), Fluorescence Polarization (FP), and luminescence-based ATP consumption assays (e.g., Kinase-Glo®) offer robust and scalable solutions.[21][][23]

Featured Protocol: TR-FRET Biochemical Kinase Assay

This protocol provides a general framework for determining an inhibitor's IC50 value using a LanthaScreen®-type TR-FRET assay.

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescently-labeled peptide substrate (acceptor). When the kinase is active, it phosphorylates the peptide, allowing the antibody to bind. Excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor prevents phosphorylation, leading to a loss of signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the aminopyrazole test compound in DMSO. Prepare assay buffer containing the kinase, the fluorescein-labeled substrate peptide, and ATP.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution to 10 µL of the kinase/substrate/ATP mixture. Incubate at room temperature for 60-90 minutes.

-

Causality Insight: The incubation period allows the enzymatic reaction to proceed to a point where a robust signal can be detected. ATP concentration is typically set at or near the Km value for the kinase to ensure competitive inhibitors can be accurately assessed.

-

-

Detection: Add 15 µL of a "Stop & Detect" solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the terbium-labeled anti-phosphopeptide antibody. Incubate for 60 minutes.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved measurements, exciting at ~340 nm and reading emissions at ~495 nm (terbium) and ~520 nm (fluorescein).

-

Analysis: Calculate the ratio of the acceptor (520 nm) to donor (495 nm) signals. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Cell-Based Assays

While biochemical assays measure potency, cell-based assays are crucial for confirming that a compound can enter a cell, engage its target, and inhibit its function in a physiological environment.[19][20]

Common Platforms:

-

Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of an inhibitor to its target kinase inside living cells, providing a measure of cellular potency (EC50).[20][24]

-

Phosphorylation Assays: These methods, often using ELISA or Western blotting, quantify the phosphorylation of a known downstream substrate of the target kinase.[24] A reduction in substrate phosphorylation upon treatment with the inhibitor confirms on-target activity.[24]

-

Cell Proliferation/Viability Assays: For kinases involved in cell growth (common in oncology), assays like the BaF3 cell transformation assay measure the inhibitor's ability to halt proliferation or induce cell death in cancer cell lines dependent on the target kinase.[24]

The following diagram illustrates the typical screening cascade for a kinase inhibitor.

Caption: A typical screening cascade for kinase inhibitor validation.

Conclusion and Future Outlook

The aminopyrazole scaffold has unequivocally proven its value as a privileged structure in kinase inhibitor design.[5][6] Its ability to effectively mimic ATP's hinge-binding interactions provides a robust starting point for developing potent and selective inhibitors.[7][12] Success stories like the JAK inhibitor Ruxolitinib and various CDK inhibitors in clinical trials underscore the scaffold's therapeutic potential.[4][7]

Future innovations will likely focus on novel decorations of the aminopyrazole core to tackle challenges like acquired resistance (e.g., gatekeeper mutations) and to achieve even greater selectivity across the human kinome.[16] The development of covalent inhibitors, where a reactive warhead is appended to the aminopyrazole scaffold to form an irreversible bond with a nearby cysteine, is one such promising strategy.[16] As our understanding of kinase biology deepens, the versatile and synthetically accessible aminopyrazole framework will undoubtedly remain a cornerstone of kinase drug discovery for years to come.

References

-

Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Cell-based test for kinase inhibitors. INiTS. [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

KINASE PROFILING & SCREENING. Reaction Biology. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PubMed Central. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]

-

(PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease. PubMed. [Link]

-

Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. benchchem.com [benchchem.com]

- 19. inits.at [inits.at]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 23. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 5-(2,3-Difluorophenyl)-1H-pyrazol-3-amine via Cyclocondensation of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile with Hydrazine

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

The synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical research. Among these, the 5-aminopyrazole scaffold is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and potent antibacterial agents.[1][2] The reaction of β-ketonitriles with hydrazine derivatives represents one of the most direct, efficient, and versatile methods for constructing this valuable heterocyclic system.[1][3][4]

This document provides a detailed technical guide for the synthesis of 5-(2,3-difluorophenyl)-1H-pyrazol-3-amine, a key intermediate for drug discovery programs. The protocol is based on the classical cyclocondensation reaction between 3-(2,3-difluorophenyl)-3-oxopropanenitrile and hydrazine. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The choice of the 2,3-difluorophenyl moiety is significant, as fluorine substitution is a widely used strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide is designed to empower researchers to confidently execute this synthesis and adapt it for the creation of novel pyrazole derivatives.

Reaction Mechanism: A Stepwise Perspective

The formation of the 5-aminopyrazole ring from a β-ketonitrile and hydrazine is a robust and well-established transformation.[1][2] The reaction proceeds through a two-stage mechanism: an initial condensation followed by an intramolecular cyclization.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of 3-(2,3-difluorophenyl)-3-oxopropanenitrile. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity.[5] This addition-elimination sequence results in the formation of a hydrazone intermediate with the loss of a water molecule.[6][7]

-

Intramolecular Cyclization & Tautomerization: The crucial ring-forming step involves the second nitrogen atom of the hydrazone intermediate, which acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the nitrile group. This cyclization yields a five-membered iminopyrazoline ring. This intermediate is non-aromatic and rapidly undergoes tautomerization to achieve a more stable, aromatic 5-aminopyrazole system, which is the thermodynamic product of the reaction.

The overall transformation is highly efficient due to the formation of the stable aromatic pyrazole ring, which serves as the thermodynamic driving force for the reaction.[5]

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of 5-(2,3-difluorophenyl)-1H-pyrazol-3-amine on a standard laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number |

| 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | ≥97% | Sigma-Aldrich | 133240-03-8 |

| Hydrazine hydrate (50-60% solution in water) | Reagent Grade | Sigma-Aldrich | 7803-57-8 |

| Ethanol (EtOH), 200 proof | Anhydrous | Fisher Scientific | 64-17-5 |

| Glacial Acetic Acid (optional catalyst) | ACS Grade | VWR | 64-19-7 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Round-bottom flask (100 mL) | N/A | N/A | N/A |

| Reflux condenser | N/A | N/A | N/A |

| Magnetic stirrer and stir bar | N/A | N/A | N/A |

| Heating mantle | N/A | N/A | N/A |

| Büchner funnel and filter flask | N/A | N/A | N/A |

| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | MilliporeSigma | N/A |

Safety Precautions

-

Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Always handle hydrazine hydrate in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

-

The reaction should be conducted in a well-ventilated area.

-

Ensure an emergency eyewash and safety shower are accessible.

-

Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Reaction Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2,3-difluorophenyl)-3-oxopropanenitrile (10.0 mmol, 1.95 g).

-

Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Catalyst (Optional): Add 2-3 drops of glacial acetic acid to the solution. Causality Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation.

-

Reagent Addition: While stirring, add hydrazine hydrate (20.0 mmol, ~2.0 mL of a 50% solution) dropwise to the reaction mixture at room temperature. An excess of hydrazine is used to ensure complete consumption of the limiting β-ketonitrile.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 50% ethyl acetate / 50% hexanes). Spot the starting material and the reaction mixture. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. Causality Note: The product is typically insoluble in water, and this step causes it to precipitate out of the solution, separating it from the ethanol and excess hydrazine.

-

Stir the resulting suspension for 15-20 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts or hydrazine.

-

-

Drying and Purification:

-

Dry the crude product under vacuum.

-

For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or methanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them thoroughly under vacuum.

-

Characterization

The identity and purity of the final product, 5-(2,3-difluorophenyl)-1H-pyrazol-3-amine, should be confirmed by standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons of the difluorophenyl ring, the pyrazole CH proton, and the amine (NH₂) and pyrazole (NH) protons.

-

¹³C NMR: Will show distinct signals for the carbons of the pyrazole and difluorophenyl rings.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₉H₇F₂N₃ (M.W. = 195.17 g/mol ).

-

Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine and the pyrazole ring, as well as C=N and C=C stretching vibrations.

Experimental Workflow and Data Summary

Caption: Figure 2: Experimental Workflow.

Table 2: Summary of Key Reaction Parameters and Expected Results

| Parameter | Value / Description | Rationale |

| Starting Material | 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | β-Ketonitrile provides the C-C-C backbone and electrophilic centers. |

| Reagent | Hydrazine Hydrate (2.0 equivalents) | Acts as the binucleophile to form the N-N bond and pyrazole ring.[1] |

| Solvent | Anhydrous Ethanol | Good solubility for the starting material and suitable boiling point for reflux. |

| Catalyst | Glacial Acetic Acid (catalytic) | Optional but recommended to accelerate the initial condensation step.[5] |

| Temperature | Reflux (~78-80 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |

| Reaction Time | 2 - 4 hours | Typical duration for complete conversion, should be confirmed by TLC. |

| Product Name | 5-(2,3-Difluorophenyl)-1H-pyrazol-3-amine | The expected heterocyclic product. |

| Expected Yield | 75 - 90% | This reaction is generally high-yielding. |

| Appearance | Off-white to light yellow solid | Typical appearance for aminopyrazole derivatives. |

| Purification Method | Recrystallization | Effective method for removing impurities and obtaining high-purity material. |

References

-

Elgemeie, G. H., and H. A. F. Sharaf. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 145-171. [Link]

-

Portilla, J., et al. "194 recent advances in the synthesis of new pyrazole derivatives." Current Organic Synthesis, vol. 8, no. 2, 2011, pp. 254-275. [Link]

-

Fustero, S., et al. "New Synthesis of Fluorinated Pyrazoles." Organic Letters, vol. 12, no. 18, 2010, pp. 4074-4077. [Link]

-

Vitale, P., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, vol. 25, no. 18, 2020, p. 4088. [Link]

-

Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal. [Link]

-

Elguero, J., et al. "The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism." Canadian Journal of Chemistry, vol. 79, no. 5-6, 2001, pp. 1048-1056. [Link]

-

Chemistry LibreTexts. "19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Chemistry LibreTexts. [Link]

-

Wikipedia. "Wolff–Kishner reduction." Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Application Note: Amide Coupling Strategies for 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine

Introduction: The Challenge and Opportunity of a Privileged Scaffold

3-(2,3-difluorophenyl)-1H-pyrazol-5-amine is a key building block in modern medicinal and agricultural chemistry. The pyrazole amide scaffold is a well-established pharmacophore found in numerous commercialized insecticides, fungicides, and pharmaceutical agents.[1][2][3] The unique substitution pattern of this particular amine, featuring a difluorophenyl group, offers chemists a valuable tool for modulating physicochemical properties such as lipophilicity and metabolic stability in drug candidates.

However, the very features that make this molecule attractive also present a significant synthetic challenge. The combined electron-withdrawing effects of the pyrazole ring and the 2,3-difluorophenyl substituent render the 5-amino group significantly electron-deficient. This reduced nucleophilicity makes standard amide coupling reactions sluggish and often low-yielding.[4][5]

This guide provides a detailed analysis of the underlying chemical principles and offers robust, field-proven protocols for the successful amide coupling of this challenging substrate. We will explore the mechanisms of two highly effective coupling systems, HATU/DIPEA and EDC/HOBt, providing researchers with the knowledge to optimize conditions and troubleshoot common issues.

Understanding the Reactivity of this compound

The primary obstacle in acylating this compound is the low nucleophilicity of the exocyclic amine. This is a direct consequence of its electronic environment:

-

Difluorophenyl Group: The two fluorine atoms on the phenyl ring are strongly electronegative, withdrawing electron density through the inductive effect.

-

Pyrazole Ring: As an aromatic heterocycle, the pyrazole ring system is inherently electron-deficient.

This cumulative electron withdrawal significantly delocalizes the lone pair of electrons on the 5-amino nitrogen, making it a weak nucleophile. Consequently, reaction with a carboxylic acid requires a highly activated electrophile to proceed at a reasonable rate and yield. Standard protocols that work for simple anilines or aliphatic amines often fail or require harsh conditions that can compromise the integrity of complex molecules.[4][6][7]

Recommended Coupling Strategies and Mechanistic Insights

To overcome the high activation energy barrier, the carboxylic acid must be converted into a highly reactive intermediate. We will focus on two of the most reliable methods for this transformation: uronium/aminium salt-based activation and carbodiimide-based activation with an additive.

Strategy A: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt coupling reagent known for its high efficiency and fast reaction rates, especially in difficult cases like hindered or electron-poor amines.[8][9]

Causality of Experimental Choices:

-

Mechanism: The reaction proceeds via a two-step process. First, the carboxylate anion, formed by deprotonation with a base, attacks HATU to generate a highly reactive OAt-active ester.[8][10] This ester is a potent acylating agent. The subsequent attack by the pyrazol-5-amine is facilitated by the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.[8]

-

Base Selection: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) is critical.[8][11] It is strong enough to deprotonate the carboxylic acid but, unlike triethylamine, it is too bulky to compete with the substrate amine in attacking the activated ester or the HATU reagent itself, which could otherwise lead to the formation of a guanidinium by-product.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to ensure the solubility of all reagents and intermediates.[8][12]

// Connections between subgraphs ActiveEster -> Pyrazolamine [style=invis]; edge [color="#EA4335", arrowhead="vee", penwidth=1.5]; RCOO -> HATU [lhead=cluster_activation, style=dashed, arrowhead=none]; HATU -> ActiveEster [style=dashed, arrowhead=none]; ActiveEster -> Product; } .dot Caption: HATU-mediated amide coupling mechanism.

Strategy B: Cost-Effective Coupling with EDC and HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[13] For challenging substrates, its effectiveness is dramatically increased by the use of an additive, 1-Hydroxybenzotriazole (HOBt).[14]

Causality of Experimental Choices:

-

Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][15] This intermediate is unstable and can rearrange to an inactive N-acylurea or lead to racemization in chiral acids. HOBt acts as a crucial trapping agent, reacting with the O-acylisourea to form an HOBt-active ester.[4][16] This new ester is more stable than the O-acylisourea but still sufficiently electrophilic to react efficiently with the electron-poor pyrazolamine, regenerating HOBt as a catalyst in the final step.[15]

-

Additive Necessity: Without HOBt, the direct reaction of the O-acylisourea with an electron-deficient amine is often too slow, leading to low yields and the accumulation of by-products.[4][15]

-

Solvent and Base: A polar aprotic solvent like DMF is common. A base such as Triethylamine (TEA) or DIPEA may be included, particularly if the amine starting material is used as a salt.

// Connections edge [color="#5F6368", arrowhead="vee", penwidth=1.5]; RCOOH -> EDC [style=invis]; Acylisourea -> HOBt [style=invis]; HOBtEster -> Pyrazolamine [style=invis]; } .dot Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are provided as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU Coupling

-

Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1–0.2 M.

-

Addition of Amine: Add this compound (1.0–1.2 eq).

-

Base Addition: Add DIPEA (2.0–3.0 eq) to the stirring solution.

-

Coupling Reagent Addition: Add HATU (1.1–1.3 eq) portion-wise. A mild exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature for 4–24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed. If the reaction is sluggish, gentle heating to 40–50 °C can be applied.[5][6]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt Coupling

-

Reagent Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0–1.2 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1–0.2 M and stir until all solids are dissolved.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Coupling Reagent Addition: Add EDC·HCl (1.2–1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–48 hours. Monitor the reaction progress by TLC or LC-MS. Heating may be required for particularly unreactive partners.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine. The urea by-product from EDC is water-soluble and will be removed during the aqueous washes.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Optimization and Troubleshooting

Amide couplings with electron-deficient amines can be sensitive to reaction parameters. The following table provides guidance for optimizing outcomes.

| Problem | Potential Cause | Suggested Solution | Reference |

| Low or No Conversion | Insufficient activation of the carboxylic acid. | Increase reaction temperature to 40-60 °C. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP). | [5][6] |

| Low nucleophilicity of the amine. | Increase the equivalents of the amine (1.5 eq). Ensure the reaction is sufficiently concentrated (0.2-0.5 M). | ||

| Sluggish Reaction | Steric hindrance near the reaction center. | Extend the reaction time. Consider microwave heating to accelerate the reaction. | [5][6] |

| Poor solubility of reagents. | Change to a more suitable solvent (e.g., DMF, NMP, or DMA). | ||

| Side Product Formation | O-acylisourea rearrangement (EDC). | Ensure HOBt is added before or with EDC. Maintain a low temperature during EDC addition. | |

| Guanidinium by-product (HATU). | Use a non-nucleophilic base (DIPEA). Add the amine and base before adding HATU. |

Conclusion

While this compound presents a challenge due to its inherent electronic properties, successful amide bond formation is readily achievable with the appropriate choice of coupling reagents and conditions. High-potency uronium reagents like HATU provide a rapid and efficient route, while the classic EDC/HOBt system offers a reliable and cost-effective alternative. By understanding the underlying reaction mechanisms and systematically optimizing key parameters, researchers can effectively incorporate this valuable building block into their synthetic programs, enabling the discovery of novel molecules in drug development and agrochemical research.

References

- Wikipedia. (n.d.). HATU.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).

- Subramanian, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- ChemicalBook. (2024). HATU: a third-generation coupling reagent.

- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.

- Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.

- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.

- BenchChem. (2025). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.

- ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.

- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.

- Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- JOCPR. (2014). Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

Strategic Recrystallization of Fluorinated Aminopyrazoles: A Guide to Solvent Selection and Protocol Optimization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated aminopyrazoles are a cornerstone of modern medicinal chemistry, valued for the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[1][2] However, these same properties, particularly the dual hydrophobic and lipophobic nature of highly fluorinated compounds, present significant challenges for purification.[3] This application note provides a comprehensive guide to selecting optimal solvent systems for the recrystallization of fluorinated aminopyrazoles. We will explore the theoretical underpinnings of solvent selection, present systematic protocols for both single and mixed-solvent systems, and offer practical, field-proven insights to guide researchers toward achieving high-purity crystalline materials essential for drug development.

The Challenge of Purifying Fluorinated Heterocycles

The introduction of fluorine into a molecule dramatically alters its electronic properties, conformation, and intermolecular interactions.[2][4] While beneficial for therapeutic efficacy, this often leads to unpredictable solubility profiles. Fluorinated compounds can be poorly soluble in both polar and non-polar hydrocarbon-based solvents, complicating the selection of an ideal recrystallization solvent—one that solubilizes the compound at elevated temperatures but affords low solubility at ambient or sub-ambient temperatures.

The primary goal of recrystallization is to exploit these solubility differences to separate the target molecule from impurities. For fluorinated aminopyrazoles, this requires a nuanced approach that goes beyond standard solvent screening.

Foundational Principles of Solvent Selection

The choice of a recrystallization solvent is guided by the principle of "like dissolves like," but with important caveats for fluorinated molecules. Key factors to consider include:

-

Polarity Matching: The polarity of the solvent should be matched to the overall polarity of the fluorinated aminopyrazole. The pyrazole core and amino group provide polar character, while the fluorinated substituents and other aryl or alkyl groups contribute non-polar and potentially lipophobic character.

-

Solubility Gradient: An ideal solvent will exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and a very small amount when cold. This maximizes the yield of recovered crystals.

-

Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but low enough to be easily removed from the final crystals without requiring excessively high temperatures that could degrade the compound.

-

Inertness: The solvent must not react with the compound being purified.

The Mixed-Solvent Advantage

For many poorly soluble compounds, including fluorinated aminopyrazoles, a single solvent rarely provides the ideal solubility gradient.[5] In these cases, a binary or mixed-solvent system is often the most effective approach.[5][6] This technique relies on a pair of miscible solvents:

-

A "good" solvent in which the compound is highly soluble, even at room temperature.

-

A "poor" solvent (or anti-solvent ) in which the compound is sparingly soluble, even at elevated temperatures.[5]

By dissolving the compound in a minimum of the hot "good" solvent and then carefully adding the "poor" solvent, one can induce a state of supersaturation, from which crystallization can occur upon cooling.[7] Common and effective mixed-solvent pairs for pyrazole derivatives include ethanol/water and ethyl acetate/hexanes.[6]

Decision Workflow for Solvent System Selection

A systematic, small-scale screening process is the most reliable method for identifying a suitable solvent or solvent system. The following workflow illustrates a logical progression from initial screening to selection of a final protocol.

Caption: Workflow for the mixed-solvent recrystallization protocol.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum possible amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

-

Induce Saturation: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water, hexanes) dropwise with swirling. [7]Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated. [5]3. Clarification: Add 1-2 drops of the hot "good" solvent back into the mixture until the solution becomes clear again. This ensures you are at the precise point of saturation without excess solid crashing out.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then chill in an ice bath as described in Protocol 1.

-

Isolation & Washing: Collect the crystals via vacuum filtration. It is critical to wash the crystals with a small amount of the cold "poor" solvent or a mixture rich in the "poor" solvent to avoid redissolving the product.

-

Drying: Dry the pure crystals under vacuum.

Troubleshooting & Advanced Considerations

-

Oiling Out: If the compound separates as an oil instead of crystals, it means the solution's saturation point was reached at a temperature above the compound's melting point in that solvent mixture. To remedy this, reheat the solution to redissolve the oil and add more of the "good" solvent before attempting to cool again.

-

No Crystals Form: If no crystals appear after cooling and chilling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

-

Salt Formation: For aminopyrazoles, which are basic, recrystallization can sometimes be achieved by forming a salt (e.g., a hydrochloride salt) which may have more favorable crystallization properties. [8][9]The free base can then be regenerated after purification.

Conclusion

The purification of fluorinated aminopyrazoles by recrystallization is a critical and achievable step in the drug development pipeline. Success hinges on a systematic approach to solvent selection, a firm understanding of the unique properties conferred by fluorination, and meticulous execution of the chosen protocol. While single-solvent systems can be effective, the mixed-solvent (solvent/anti-solvent) method is a more robust and broadly applicable technique for these challenging compounds. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain the high-purity materials required for subsequent research and development.

References

-

Kravchenko, D. V., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate. Retrieved from [Link]

-

Reddit. (2022). Purification of Amino-Pyrazoles. Reddit. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

-

University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. University of York. Retrieved from [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses. Retrieved from [Link]